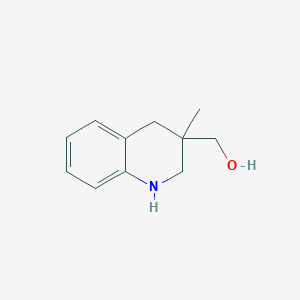

(3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol

Description

Properties

IUPAC Name |

(3-methyl-2,4-dihydro-1H-quinolin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(8-13)6-9-4-2-3-5-10(9)12-7-11/h2-5,12-13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVJCJBYVTTWPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2NC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 3-methylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, alternative methods such as the use of metal hydrides for reduction may be employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed:

Oxidation: 3-Methyl-1,2,3,4-tetrahydroquinolin-3-one.

Reduction: 3-Methyl-1,2,3,4-tetrahydroquinolin-3-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for neurodegenerative diseases.

Industry: It is used in the production of fine chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in the biosynthesis of essential biomolecules or interact with receptors in the nervous system . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Tetrahydroquinoline vs. Tetrahydroisoquinoline Derivatives

- (3S)-1,2,3,4-Tetrahydroisoquinolin-3-ylmethanol (C10H13NO): This structural isomer replaces the quinoline nitrogen with an isoquinoline system (N in the second ring).

- Impact: Isoquinoline derivatives often exhibit distinct pharmacological profiles due to altered aromatic interactions and basicity compared to quinoline analogs.

Substituent Variations

- 7-Methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol (C11H15NO2): Features methoxy (electron-donating) and hydroxyl groups at positions 7 and 6, respectively, enhancing polarity and hydrogen-bonding capacity .

- 2-(3-Hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate (C12H13NO5): Contains a 1-methyl group, 2,4-dioxo moieties, and an acetate ester, increasing hydrophilicity and metabolic stability .

Functional Group Modifications

Alcohol vs. Carboxamide

- GPi 688 (C17H16ClN3O3S): A tetrahydroquinoline derivative with a chloro-thienopyrrole carboxamide substituent. The carboxamide group enables hydrogen bonding and enzyme inhibition (e.g., glycogen phosphorylase), contrasting with the target compound’s primary alcohol .

Heterocyclic Additions

Comparative Data Table

Key Research Findings

- Stereochemical Influence: Chiral analogs like (3S)-tetrahydroisoquinolin-3-ylmethanol highlight the importance of configuration in receptor binding, though data on the target compound’s stereochemistry remain unspecified .

- Toxicity: Quinolinone alkaloids with dioxo groups exhibit significant toxicity in brine shrimp assays, suggesting that substituents like esters or ketones modulate biological effects .

Biological Activity

(3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline structure with a methyl group and a methanol side chain. Its molecular formula is with a molecular weight of approximately 175.25 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is hypothesized to involve several biochemical pathways:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction: It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Antioxidant Activity: Preliminary studies suggest potential antioxidant properties that could protect cells from oxidative stress.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

| Activity | Description |

|---|---|

| Neuroprotective | May protect neuronal cells from damage and promote cognitive function. |

| Anti-inflammatory | Exhibits properties that reduce inflammation in various biological models. |

| Antimicrobial | Demonstrated effectiveness against certain bacterial strains in vitro. |

Case Studies and Research Findings

-

Neuroprotective Studies:

- A study conducted on animal models indicated that administration of this compound led to significant improvements in memory retention and reduced neuronal apoptosis in models of neurodegenerative diseases .

-

Anti-inflammatory Effects:

- In vitro experiments revealed that the compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in treating inflammatory disorders .

-

Antimicrobial Activity:

- A recent study tested the compound against various bacterial strains and found it effective against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Q & A

Q. What are the best practices for reporting crystallographic data to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.